Siponimod

概述

描述

准备方法

合成路线和反应条件: 西莫诺帕 (Siponimod) 的制备涉及多种合成路线和反应条件。 一种方法包括制备西莫诺帕 (this compound) 单富马酸盐的结晶形式 SF1,这涉及提供西莫诺帕 (this compound) 碱和有机溶剂的混合物 . 另一种方法包括将 5 毫克的西莫诺帕 (this compound) 稀释在 100 毫升容量瓶中,加入约 70 毫升的稀释剂,并在超声波处理 30 分钟以使其熔化 .

工业生产方法: 有关西莫诺帕 (this compound) 的工业生产方法,在现有文献中没有详细说明。该过程通常涉及使用优化的反应条件进行大规模合成,以确保最终产品的产率和纯度高。

化学反应分析

Synthetic Chemistry and Key Reaction Pathways

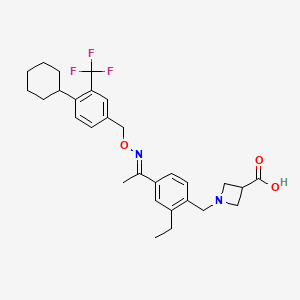

Siponimod was synthesized via a de novo design strategy starting from FTY720 (fingolimod), with alkoxyimino derivatives serving as intermediates . Key reaction steps include:

Reductive Amination

A pivotal step involved reductive amination between an aldehyde fragment (hydrophobic tail) and amino carboxylic acids to generate the azetidine-3-carboxylic acid core . This allowed efficient derivatization to optimize S1P1 receptor affinity:

textAldehyde + Amino Carboxylic Acid → Schiff Base Intermediate → Reduction → Azetidine Derivative

Hydrophobic Tail Optimization

The terminal phenyl group was replaced with cyclohexyl or cyclopentyl moieties through nucleophilic substitution and cross-coupling reactions , enhancing potency by 10–100-fold .

| Modification | EC₅₀ (S1P₁) | Selectivity (S1P₁ vs S1P₃) |

|---|---|---|

| Phenyl | 0.3 μM | 5-fold |

| Cyclohexyl | 0.0003 μM | >5,000-fold |

Substituent Effects on Aromatic Rings

- Fluorination : 2-F substitution on phenyl ring A improved hydrophobic interactions (EC₅₀: 0.015 μM vs 0.3 μM for non-fluorinated) .

- Trifluoromethylation : A 2-CF₃ group increased van der Waals interactions, reducing EC₅₀ to 0.0003 μM .

Metabolic Reactions

This compound undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes :

Primary Metabolic Pathways

| Enzyme | Contribution | Metabolites | Activity |

|---|---|---|---|

| CYP2C9 | 79.3% | M3 (carboxylic acid) | Inactive |

| CYP3A4 | 18.5% | M17 (hydroxy) | Inactive |

- Reaction Types :

- Oxidation : Hydroxylation of the cyclohexyl or azetidine rings.

- Decarboxylation : Cleavage of the carboxylic acid group.

Genotype-Dependent Metabolism

- CYP2C933 (poor metabolizers) exhibit 4-fold higher exposure than CYP2C911 (extensive metabolizers) .

Structural Interactions and Reactivity

The molecular structure of this compound () features:

- Hydrogen Bond Acceptors : 8 (oxygen and nitrogen atoms) .

- Rotatable Bonds : 9, contributing to conformational flexibility .

Receptor Binding Dynamics

- Electrostatic Anchoring : The carboxylic acid forms salt bridges with Lys34 and Arg120 in S1P₁, while the azetidine amine interacts with Glu121 .

- Hydrophobic Cavity : The cyclohexyl group occupies a deep hydrophobic pocket, stabilized by van der Waals forces with Leu276 and Leu272 .

Stability and Degradation

- Thermal Stability : Decomposition temperature undetermined, but no explosion hazard reported .

- Photostability : No data available; structure suggests susceptibility to UV-induced degradation due to aromatic systems.

Key Research Findings

- Synthesis Efficiency : The reductive amination strategy reduced SAR complexity by decoupling sphingosine kinase and S1P receptor interactions .

- Metabolite Safety : M3 and M17 lack pharmacological activity, minimizing off-target risks .

- Selectivity : Structural modifications eliminated S1P₃ activity, reducing bradycardia risk compared to fingolimod .

Table 1: Synthetic Modifications and Potency

| Modification Site | Reaction Type | EC₅₀ (S1P₁) | Selectivity (S1P₁/S1P₃) |

|---|---|---|---|

| Phenyl → Cyclohexyl | Nucleophilic Substitution | 0.0003 μM | >5,000-fold |

| 2-F Substitution | Electrophilic Aromatic Substitution | 0.015 μM | 200-fold |

Table 2: Metabolic Enzyme Contributions

| Enzyme | Metabolic Pathway | Key Metabolites |

|---|---|---|

| CYP2C9 | Oxidation | M3 (major) |

| CYP3A4 | Hydroxylation | M17 (minor) |

科学研究应用

Treatment of Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod has been specifically approved for treating patients with active SPMS. The pivotal Phase 3 trial, EXPAND, demonstrated that this compound significantly reduced the risk of confirmed disability progression by 21% compared to placebo over three months and 26% over six months. Additionally, it reduced annualized relapse rates by 55% and slowed brain volume loss by approximately 23% .

Table 1: Key Outcomes from the EXPAND Trial

| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| 3-month confirmed disability progression (CDP) | 288/1096 (26%) | 173/545 (32%) | 0.79 (0.65-0.95) | 0.013 |

| Annualized relapse rate reduction | -55% | - | - | - |

| Brain volume loss reduction | -23% | - | - | - |

Long-term Efficacy and Safety

Long-term studies indicate that this compound maintains its efficacy over extended periods, with sustained benefits observed in cognitive processing speed and overall disease activity. In an open-label extension study, continuous treatment with this compound showed a reduction in confirmed disability progression by 22% over six months compared to those who switched from placebo .

Potential Beyond SPMS

While primarily indicated for SPMS, ongoing research is exploring this compound's potential applications in other forms of multiple sclerosis and related neurodegenerative diseases. Preclinical studies suggest it may promote remyelination and neuroprotection through its effects on astrocytes and oligodendrocytes, indicating a broader therapeutic potential .

Safety Profile

The safety profile of this compound has been well-characterized through extensive clinical trials. Common adverse effects include lymphopenia, elevated liver enzymes, bradycardia during initial dosing, macular edema, hypertension, and reactivation of varicella zoster virus . Importantly, the incidence of serious adverse events is comparable to other S1P modulators, making this compound a viable option for long-term management of SPMS.

Table 2: Adverse Effects Reported in Clinical Trials

| Adverse Effect | Frequency (%) |

|---|---|

| Lymphopenia | 20 |

| Elevated liver enzymes | 10 |

| Bradycardia | 8 |

| Macular edema | 4 |

| Hypertension | 5 |

Case Studies

Several case studies have illustrated the clinical utility of this compound in real-world settings. For instance, a retrospective analysis highlighted significant reductions in relapse rates and improved quality of life metrics among patients transitioning from first-line therapies to this compound after experiencing inadequate control of their disease .

作用机制

相似化合物的比较

类似化合物: 西莫诺帕 (Siponimod) 与其他鞘氨醇-1-磷酸受体调节剂类似,例如芬戈利莫德 . 这两种化合物都与鞘氨醇-1-磷酸受体结合并调节免疫细胞的迁移。 西莫诺帕 (this compound) 具有更具选择性的结合特征,靶向受体 1 和 5,与芬戈利莫德相比,这可能导致更少的副作用 .

独特性: 西莫诺帕 (this compound) 的独特性在于其选择性地与特定的鞘氨醇-1-磷酸受体结合及其穿过血脑屏障的能力 . 这种双重作用机制使其能够有效地减少炎症并提供神经保护,使其成为治疗多发性硬化症的宝贵选择 .

生物活性

Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily developed for the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by a dual mechanism that encompasses both immunomodulatory and neuroprotective effects. This article explores the biological activity of this compound, supported by diverse research findings, clinical trial data, and case studies.

Immunomodulatory Effects:

this compound functions primarily through its action on S1P receptors, particularly S1P receptor 1 and 5. By binding to these receptors, this compound inhibits the egress of lymphocytes from lymph nodes into the bloodstream, thereby reducing their infiltration into the central nervous system (CNS). This action helps to mitigate the inflammatory processes associated with multiple sclerosis (MS) .

Neuroprotective Effects:

In addition to its immunomodulatory properties, this compound exhibits neuroprotective effects. It promotes the survival and maturation of oligodendroglial precursor cells (OPCs), which are crucial for remyelination in the CNS. Studies have shown that this compound can inhibit astrogliosis and promote neuronal health through mechanisms involving brain-derived neurotrophic factor (BDNF), which is essential for neuronal growth and protection .

Phase III Trials

The EXPAND trial was a pivotal Phase III study that evaluated the efficacy and safety of this compound in patients with SPMS. The study enrolled 1,651 patients across 31 countries and demonstrated significant outcomes:

- Disability Progression: this compound reduced the risk of confirmed disability progression by 21% compared to placebo, with a hazard ratio of 0.79 (95% CI: 0.65-0.95) .

- MRI Outcomes: The treatment resulted in a notable reduction in T2 lesion activity as observed on MRI scans .

- Safety Profile: Adverse events were reported in 89% of patients on this compound versus 82% on placebo, with serious adverse events occurring in 18% of the this compound group .

Case Studies

A case study highlighted the impact of this compound on a patient with SPMS who experienced significant improvement in mobility and a decrease in relapse rates after initiating treatment. This underscores the potential of this compound not only to slow disease progression but also to enhance quality of life for patients with SPMS .

Comparative Studies

Indirect treatment comparisons (ITCs) have been conducted to assess this compound's efficacy relative to other treatments like interferon beta-1b and ocrelizumab. Results indicated that this compound showed favorable outcomes in terms of reducing disability progression when compared to interferon beta-1b, emphasizing its role as an effective treatment option in SPMS management .

Summary Table of Key Findings

| Study/Trial | Population | Primary Outcome | Result |

|---|---|---|---|

| EXPAND Trial | 1,651 SPMS patients | Confirmed disability progression | 21% reduction vs placebo |

| MRI Analysis | Participants in EXPAND | T2 lesion activity | Significant reduction observed |

| Case Study | Individual SPMS patient | Improvement in mobility | Notable enhancement post-treatment |

| ITC vs Interferon β-1b | Comparative analysis | Time to confirmed disability progression | HR 0.55 (CDP-6 months) |

属性

IUPAC Name |

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYPELVXPAIDH-HNSNBQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153847 | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1230487-00-9, 1230487-85-0 | |

| Record name | Siponimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siponimod [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siponimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111-112 | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of siponimod?

A1: this compound is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1PR1 and S1PR5). [, , , ] This means it binds to and activates these receptors, leading to their internalization and degradation. [] This prevents lymphocytes from leaving secondary lymphoid tissues, effectively reducing lymphocyte infiltration into the central nervous system (CNS). [, , ]

Q2: Does this compound exert any direct effects on the CNS?

A2: Preclinical evidence suggests that this compound can penetrate the blood-brain barrier and accumulate in the CNS, particularly in white matter regions. [] Research indicates this compound may have direct effects on CNS-resident cells like astrocytes and oligodendrocytes through S1PR1 and S1PR5 modulation. [, , ] In experimental models, this compound demonstrated potential neuroprotective effects on the retina and higher visual pathways through neuronal S1PR1. []

Q3: How does this compound's modulation of S1PR1 and S1PR5 differ from other S1P receptor modulators?

A3: Unlike fingolimod, which binds to four S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5), this compound selectively targets S1PR1 and S1PR5. [] This selectivity may contribute to its potentially favorable safety profile compared to non-selective S1P1R modulators. []

Q4: How does this compound's effect on lymphocytes translate to clinical benefits in multiple sclerosis (MS)?

A4: By sequestering lymphocytes in lymphoid tissues, this compound reduces the inflammatory attack on the CNS, a hallmark of MS. This is believed to contribute to its efficacy in reducing relapses, delaying disability progression, and slowing brain atrophy observed in clinical trials. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is not provided in the provided abstracts. The molecular weight is also not explicitly stated.

Q6: Is there any available spectroscopic data for this compound?

A6: Yes, one study investigated the feasibility of using 19F magnetic resonance imaging (MRI) to track this compound in vivo. [] The researchers characterized the 19F MR properties of this compound and found that its 19F transverse relaxation time varied significantly depending on the surrounding environment. They successfully imaged this compound in mice after oral administration, highlighting the potential of 19F MRI as a theranostic tool for studying drug distribution in the CNS. []

Q7: Are there any factors that influence the pharmacokinetics of this compound?

A7: Yes, several factors can impact this compound pharmacokinetics:

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models to investigate the effects of this compound on different cell types relevant to MS pathogenesis:

Q9: What animal models have been used to study the effects of this compound in MS?

A9: Several animal models have been utilized to investigate the therapeutic potential of this compound in MS:

Q10: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound in MS?

A10: Yes, this compound has been extensively studied in clinical trials, most notably the Phase 3 EXPAND study. [, , , , ] The EXPAND trial demonstrated that this compound significantly reduced the risk of 3-month confirmed disability progression (CDP) by 21% compared to placebo in patients with SPMS. [] this compound also showed benefits in other secondary endpoints, including reducing the risk of 6-month CDP, annualized relapse rate (ARR), and brain atrophy. [] Long-term extension data from the EXPAND study further confirmed the sustained efficacy and safety of this compound in SPMS for up to 5 years. [, ]

Q11: What are the known safety and tolerability concerns associated with this compound?

A11: The safety profile of this compound has been extensively evaluated in clinical trials. [, ] Common adverse events associated with this compound include:

Q12: Are there any specific safety considerations for patients with certain genetic variations?

A12: Yes, as mentioned earlier, individuals with certain CYP2C9 genetic variants may experience significantly higher this compound exposure, leading to an increased risk of adverse effects. [, ] Therefore, genetic testing for CYP2C9 polymorphisms is essential before initiating this compound treatment to allow for appropriate dose adjustments. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。